Differentiation from (E)-4-Methyl-2-(4-(trifluoromethyl)styryl)oxazole by Carboxylic Acid Synthon Utility in HER-2 Inhibitor Generation
The core fragment (E)-2-(4-(trifluoromethyl)styryl)oxazole is a recognized pharmacophore for HER-2 inhibition, as demonstrated by the clinical candidate Mubritinib (TAK-165) [1]. The lead compound Q7j, which incorporates this fragment, inhibited SKBR3 breast cancer cell proliferation with greater efficacy than Mubritinib itself in an orthotopic xenograft model [1]. However, the 4-methyl analog of this fragment, (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole, lacks a reactive handle for further bioconjugation or functional derivatization, limiting its use in generating focused libraries [2]. In contrast, 3-(2-(4-(trifluoromethyl)styryl)oxazol-4-yl)propanoic acid provides the identical pharmacophoric scaffold but replaces the 4-methyl group with a propanoic acid moiety. This carboxylic acid functionality enables diverse chemical transformations, including amide bond formation with amine-containing payloads or surface modifications, directly expanding the accessible chemical space for SAR optimization without requiring de novo synthesis of the core [3]. This capability is unavailable in the 4-methyl analog.
| Evidence Dimension | Functional group reactivity for library synthesis |
|---|---|
| Target Compound Data | Contains a propanoic acid group (-CH2CH2COOH) at the oxazole 4-position, enabling amide coupling, esterification, and bioconjugation reactions. |
| Comparator Or Baseline | (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole contains a methyl group (-CH3) at the oxazole 4-position, which is chemically inert under standard derivatization conditions. |
| Quantified Difference | Qualitative difference in synthetic utility: the carboxylic acid offers a universal coupling handle, while the methyl group does not. The lead compound Q7j, derived from the styryl oxazole core, demonstrated superior in vivo tumor growth inhibition compared to Mubritinib, though a quantitative head-to-head between the 4-methyl and 4-propanoic acid fragments is not available in the public domain [1]. |
| Conditions | Based on standard medicinal chemistry principles for fragment elaboration and the reported synthesis of Q7j (Eur. J. Med. Chem., 2022). |
Why This Matters
For a procurement decision, the presence of a carboxylic acid handle instead of a methyl group determines whether the building block can be used for rapid, parallel synthesis of derivative libraries versus being a terminal fragment with no further diversification potential.
- [1] Li, X.-Y., Qian, X.-H., Zhu, J., Li, Y.-H., Lin, Q.-Q., Li, S., Xue, W.-H., Jian, L.-Y., Meng, F.-H. Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway. European Journal of Medicinal Chemistry (2022), 237, 114325. View Source
- [2] CN112920133A - (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole compound and preparation method and application thereof. Google Patents (2021). View Source
- [3] Bidepharm. CAS 832730-49-1, 3-(2-(4-(Trifluoromethyl)styryl)oxazol-4-yl)propanoic acid product page. https://www.bidebiotech.com. View Source
